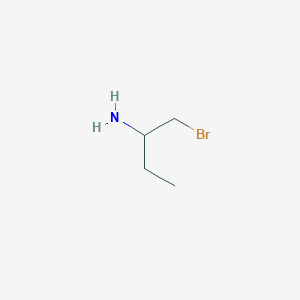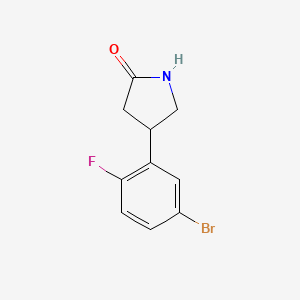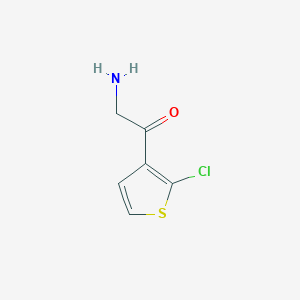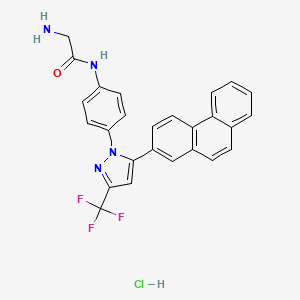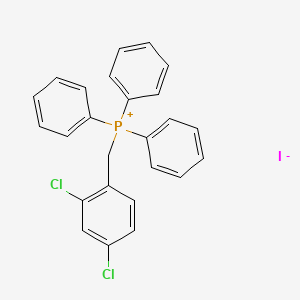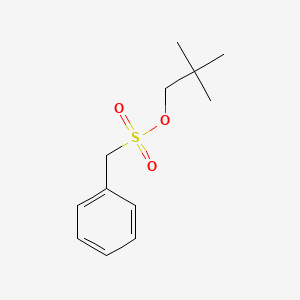
2,2-Dimethylpropyl phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl phenylmethanesulfonate is a chemical compound with the molecular formula C12H18O3S. It is known for its role in various organic synthesis processes and is often used as an intermediate in the production of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl phenylmethanesulfonate typically involves the reaction of phenylmethanesulfonyl chloride with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl phenylmethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl phenylmethanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The sulfonate group acts as a leaving group, allowing the alkyl group to form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This mechanism is similar to other alkylating agents and is utilized in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropyl p-toluenesulfonate
- 2,2-Dimethylpropyl methanesulfonate
- 2,2-Dimethylpropyl benzenesulfonate
Uniqueness
2,2-Dimethylpropyl phenylmethanesulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its phenyl group offers additional stability and potential for further functionalization compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89841-23-6 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2,2-dimethylpropyl phenylmethanesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
WAGJWYTUHLTTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)


